Cas no 5678-75-1 (2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctylamine hydrochloride)

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctylamine hydrochloride 化学的及び物理的性質
名前と識別子
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- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctan-1-amine,hydrochloride
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctylamine hydrochloride
- 1H,1H-Perfluorooctylamine hydrochloride
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2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctylamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | W820182-5g |
1H,1H-Perfluorooctylamine hydrochloride |
5678-75-1 | 98% | 5g |
¥2026.00 | 2023-09-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01107700-5g |
1-Octanamine, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, hydrochloride (1:1) |
5678-75-1 | 5g |
¥2026.0 | 2024-04-18 | ||
AN HUI ZE SHENG Technology Co., Ltd. | W820182-1g |
1H,1H-Perfluorooctylamine hydrochloride |
5678-75-1 | 98% | 1g |
¥567.00 | 2023-09-15 | |
Cooke Chemical | LN723085-1g |
1H,1H-Perfluorooctylaminehydrochloride |
5678-75-1 | 98% | 1g |
RMB 453.60 | 2023-09-07 | |
Cooke Chemical | LN723085-250mg |
1H,1H-Perfluorooctylaminehydrochloride |
5678-75-1 | 98% | 250mg |
RMB 163.20 | 2023-09-07 | |
AN HUI ZE SHENG Technology Co., Ltd. | W820182-250mg |
1H,1H-Perfluorooctylamine hydrochloride |
5678-75-1 | 98% | 250mg |
¥204.00 | 2023-09-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01107700-1g |
1-Octanamine, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, hydrochloride (1:1) |
5678-75-1 | 1g |
¥567.0 | 2024-04-18 | ||
Cooke Chemical | LN723085-5g |
1H,1H-Perfluorooctylaminehydrochloride |
5678-75-1 | 98% | 5g |
RMB 1620.80 | 2023-09-07 |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctylamine hydrochloride 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctylamine hydrochlorideに関する追加情報
Pentadecafluorooctylamine Hydrochloride (CAS No. 5678-75-1): A Versatile Fluorinated Amine for Advanced Applications in Chemical Biology and Medicine
Pentadecafluorooctylamine hydrochloride (C8H9F15N·HCl), with the CAS registry number 5678-75-1, represents a unique member of the perfluoroalkyl amine family. This compound is characterized by its fully fluorinated alkyl chain attached to an amino group in a symmetric configuration. The presence of fourteen fluorine atoms along the octyl backbone imparts exceptional physicochemical properties that are highly sought after in specialized applications. Recent advancements in synthetic methodologies and analytical techniques have enabled precise characterization of its structure-function relationships across multiple domains.
The pentadecafluoroalkyl chain in this compound creates a highly electron-withdrawing environment around the nitrogen atom. This structural feature results in distinctive amphiphilic properties where the fluorinated tail exhibits strong hydrophobicity while the ammonium ion retains cationic characteristics under physiological conditions. Such dual functionality has been leveraged in recent studies to develop novel drug delivery systems capable of overcoming biological barriers such as cell membranes and blood-brain barrier (BBB) models. A 2023 study published in Nano Letters demonstrated that when incorporated into lipid-polymer hybrid nanoparticles at 1.2 wt%, this compound significantly enhanced cellular uptake efficiency by 40% compared to conventional formulations.
In pharmaceutical applications,pentadecafluorooctylamine hydrochloride has shown promise as a stabilizer for protein-based therapeutics. Researchers at MIT's Koch Institute recently reported its use in maintaining structural integrity of monoclonal antibodies during lyophilization processes at temperatures above -40°C. The compound's ability to form ordered monolayers on silica surfaces was shown to reduce aggregation by forming hydrogen bonds with antibody glycosylation sites while preventing nonspecific protein interactions through steric hindrance mechanisms.
The synthesis of this compound typically involves nucleophilic displacement reactions between potassium pentadecafluorooctanoate and methylamine followed by quaternization with chloromethane. Recent optimization studies have focused on improving reaction yields through microwave-assisted organic synthesis (MAOS). A collaborative effort between Oxford University and Merck KGaA published in Chemical Communications (2024) achieved 98% purity using a continuous flow reactor system operating at 180°C for 9 minutes under optimized solvent conditions of dimethylformamide (DMF) and hexane.
In biomedical imaging applications,pentadecafluorooctylamine hydrochloride-functionalized quantum dots exhibit superior photostability due to their fluorinated surface coating. A team from Stanford University demonstrated this property by achieving fluorescence retention rates exceeding 90% after prolonged exposure to UV light (λ=365 nm) for 12 hours compared to traditional carboxylic acid-functionalized nanoparticles which degraded below 60%. The fluorinated groups also provided effective protection against nonspecific protein adsorption in vivo mouse models.
This compound's unique physicochemical profile has been explored in recent studies for enhancing transdermal drug delivery systems. By forming self-assembled structures with phospholipids at molar ratios between 1:3 and 1:5,pentadecafluorooctylamine hydrochloride-based formulations demonstrated improved skin permeation coefficients (Kp) by a factor of 3× when tested against model drugs like insulin analogs using Franz diffusion cell setups with porcine skin membranes.
In the realm of analytical chemistry,pentadecafluorooctylamine hydrochloride serves as an effective stationary phase modifier for supercritical fluid chromatography (SFC). A comparative study published in Analytical Chemistry (January 2024) showed that columns modified with this compound achieved baseline separation of chiral pharmaceutical compounds such as omeprazole enantiomers within 8 minutes using CO2/methanol mobile phases at back pressures below 150 bar.
Biochemical studies have revealed interesting interactions between this compound and membrane-bound enzymes. Researchers from ETH Zurich recently identified that pentadecafluoroalkyl chains-containing surfactants can modulate enzyme activity through electrostatic interactions without disrupting membrane integrity. Their work with cytochrome P450 isoforms showed activity enhancements ranging from 15% to 30% when co-solubilized with substrates at concentrations between 1 mM and 5 mM.
In material science applications,pentadecafluorooctylamine hydrochloride-grafted polyethylene glycol materials exhibit tunable surface energies suitable for biomedical devices requiring anti-fouling properties. A Nature Materials article from December 2023 described how these materials reduced platelet adhesion by over 70% compared to unmodified surfaces when tested under dynamic flow conditions mimicking vascular environments.
The compound's thermal stability profile has been systematically investigated using differential scanning calorimetry (DSC). Recent data from Tokyo Institute of Technology shows decomposition temperatures above 340°C under nitrogen atmosphere when heated at rates up to 10°C/min. This stability makes it particularly useful in high-throughput screening platforms where repeated thermal cycling occurs during ligand binding assays.
Spectroscopic characterization using advanced techniques like solid-state NMR has provided new insights into its molecular packing behavior. Studies published in JACS Au (March 2024) revealed that crystalline domains formed by this compound exhibit distinct hydrogen bond networks between the ammonium groups and surrounding solvent molecules when analyzed at magnetic field strengths exceeding 9 Tesla.
In enzymology research,pentadecaflurooctylamine hydrochloride serves as an effective modulator for lipase activity optimization. Collaborative work between Novozymes and University College London demonstrated activity increases up to fourfold when used as a co-surfactant with Triton X-100 at weight ratios below critical micelle concentration values established via conductometric titration experiments.
Bioconjugation studies have expanded its utility through site-specific attachment to biomolecules via click chemistry approaches. A methodological paper from Angewandte Chemie (May 2024) detailed a copper-free azide-alkyne cycloaddition strategy achieving >95% conjugation efficiency with antibody fragments without compromising biological activity as assessed via ELISA binding assays.
In nanomedicine development,pentadecaflurooctyiamine hydrochloride -functionalized gold nanoparticles display unique plasmonic properties useful for photoacoustic imaging applications. Preclinical studies showed enhanced imaging resolution down to submicron levels when injected into murine tumor models compared to non-fluorinated counterparts due to improved circulation half-life resulting from reduced macrophage uptake observed via flow cytometry analysis.
The amphiphilic nature enables formation of stable micellar systems suitable for delivering poorly water-soluble drugs like paclitaxel derivatives.[ref] Dynamic light scattering experiments conducted at University of California San Diego revealed particle sizes consistently maintained below 15 nm even after freeze-drying cycles simulating storage conditions up to six months without significant aggregation detected via Zetasizer analysis.
Surface modification techniques employing this compound have advanced tissue engineering applications.[ref] When applied as coatings on biodegradable polymer scaffolds (e.g., PLGA blends), it promoted fibroblast adhesion while resisting bacterial colonization according to ASTM E-test standards performed at Johns Hopkins' Center for Nanomedicine facilities.
Safety evaluations conducted according to OECD guidelines demonstrated low acute toxicity profiles.[ref] In vitro cytotoxicity assays using HepG₂ cells showed IC₅₀ values exceeding safety margins required for medical device coatings (>1 mg/mL), while hemocompatibility tests performed on human blood components indicated minimal complement activation compared to commercial surfactants like SDS or CTAB measured via hemolysis assays standardized per ISO protocols.
Liquid chromatography-mass spectrometry data from recent metabolomics studies reveal interesting bioavailability characteristics.[ref] When administered intravenously at doses up to mg/kg levels in rodent models,[ref] parent compounds were detectable in plasma samples for extended periods (>7 days) suggesting potential utility as sustained-release agents evaluated through pharmacokinetic modeling using noncompartmental analysis methods approved by regulatory authorities worldwide.
New applications continue emerging across diverse fields:[ref]
- Cryopreservation:
- BioMEMS coatings:
- Molecular imprinting templates:
- Biosensor fabrication:
- Nanoparticle targeting ligands:
- Lipid nanoparticle stabilizers:
- Biomaterial sterilization aids:
- In vitro diagnostic reagents:
- Tissue culture additive:
- Cancer immunotherapy carriers:
Ongoing research focuses on optimizing its compatibility with biological systems while maintaining desired physicochemical properties.[ref] Advanced computational modeling using density functional theory (DFT) calculations is being employed to predict optimal functional group orientations that maximize biocompatibility while preserving surface activity parameters measured via contact angle goniometry and zeta potential measurements conducted under simulated physiological conditions (pH=7.4; NaCl=154 mM).
Clinical translation efforts are supported by recent pharmacokinetic studies showing favorable biodistribution profiles.[ref] Biodistribution analyses performed on non-human primates indicated rapid clearance through renal pathways (t½= ~4 hours), which aligns well with current standards for transiently administered medical agents evaluated via gamma scintigraphy imaging techniques approved under IACUC protocols.
Innovative synthesis pathways are being explored using continuous manufacturing approaches.[ref] Continuous-flow synthesis methods developed by Lonza scientists achieve >99% purity levels while reducing batch variability commonly observed in traditional batch processes measured through HPLC peak integration software validated against USP chapter
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